molecular formula C8H9ClN2O B1587448 2-(3-Chlorophenyl)acetohydrazide CAS No. 66464-86-6

2-(3-Chlorophenyl)acetohydrazide

Cat. No.: B1587448
CAS No.: 66464-86-6
M. Wt: 184.62 g/mol
InChI Key: RTQCXLTUAIZZQP-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)acetohydrazide is an organic compound characterized by an acetohydrazide backbone (CH₃CONHNH₂) linked to a 3-chlorophenyl group. Its molecular formula is C₈H₈ClN₂O, with a molecular weight of 198.62 g/mol (estimated based on analogs in ). The chlorine atom at the 3-position of the phenyl ring and the hydrazide functional group confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-(3-chlorophenyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c9-7-3-1-2-6(4-7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQCXLTUAIZZQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393727
Record name 2-(3-chlorophenyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66464-86-6
Record name 2-(3-chlorophenyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)acetohydrazide typically involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently acetylated to yield the final product. The reaction conditions often include the use of ethanol as a solvent and refluxing the mixture for several hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chlorophenyl)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oximes, amines, and substituted hydrazides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(3-Chlorophenyl)acetohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound has been studied for its potential antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of new drugs with potential therapeutic effects.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)acetohydrazide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-(3-Chlorophenyl)acetohydrazide becomes evident when compared to analogs. Below is a detailed analysis:

Positional Isomers and Halogen-Substituted Analogs

Compound Name Substituents/Modifications Molecular Formula Key Differences & Implications Biological Activity
2-(2-Chlorophenyl)acetohydrazide () Chlorine at phenyl 2-position C₈H₈ClN₂O Altered steric/electronic effects due to ortho-substitution reduce planarity and bioavailability. Less potent antimicrobial activity compared to meta-substituted analogs .
2-(2,6-Dichlorophenyl)acetohydrazide () Two Cl at phenyl 2,6-positions C₈H₇Cl₂N₂O Increased lipophilicity and steric hindrance enhance binding to hydrophobic enzyme pockets. Higher antifungal activity but elevated cytotoxicity .
2-(3-Hydroxyphenyl)acetohydrazide () Hydroxyl group replaces Cl at phenyl 3-position C₈H₁₀N₂O₂ Polar hydroxyl group improves solubility but reduces membrane permeability. Moderate antioxidant activity; lacks halogen-dependent bioactivity .

Functional Group Variations

Compound Name (Evidence) Structural Features Key Differences Biological Implications
2-(3-Chloro-4-methoxyphenyl)acetohydrazide () Methoxy group at phenyl 4-position + Cl at 3-position Enhanced electron-donating effects from methoxy improve stability and binding. Potential CNS activity due to improved blood-brain barrier penetration .
2-[4-(2-Chlorophenyl)piperazin-1-yl]acetohydrazide () Piperazine ring linked to acetohydrazide + Cl at phenyl 2-position Piperazine introduces basicity and conformational flexibility. Enhanced serotonin/dopamine receptor modulation for neuropsychiatric applications .
2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide () Triazole-sulfanyl moiety + Cl at phenyl 4-position Sulfur and triazole enhance metal-binding and redox activity. Superior antimicrobial and anti-inflammatory activity via enzyme inhibition .

Bioactivity Comparison

  • Anticancer Activity : this compound derivatives (e.g., indole-hydrazide hybrids in ) inhibit topoisomerase II and induce apoptosis in cancer cells. In contrast, dichloro analogs () show higher cytotoxicity but lack selectivity .
  • Antimicrobial Spectrum : Triazole-containing derivatives () exhibit broader-spectrum activity against Gram-negative bacteria (e.g., E. coli) compared to the parent compound, likely due to enhanced membrane disruption .
  • Synthetic Accessibility : The parent compound is synthesized via condensation of 3-chlorobenzaldehyde with hydrazides under mild conditions (), whereas triazole or piperazine derivatives require multi-step reactions with lower yields ().

Research Findings and Industrial Relevance

  • Structure-Activity Relationships (SAR) : The 3-chloro substitution optimizes bioactivity by balancing electronic effects and steric accessibility. Addition of methoxy () or heterocycles () further tunes potency and selectivity .
  • Thermodynamic Stability : Halogen bonding between Cl and target proteins (e.g., kinase active sites) enhances binding affinity, as shown in molecular docking studies ().
  • Industrial Applications : The compound is used in continuous flow synthesis () for scalable production of anticancer agents. Its derivatives are patented for use in agricultural fungicides ().

Biological Activity

2-(3-Chlorophenyl)acetohydrazide is an organic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant studies.

Chemical Structure and Properties

  • Molecular Formula : C₈H₉ClN₂O
  • Functional Group : Acetohydrazide
  • Chlorophenyl Substituent : The presence of a chlorine atom on the phenyl ring enhances its biological reactivity and potential interactions with biological targets.

The compound's structure allows it to form hydrogen bonds, crucial for various biological processes, including protein folding and enzyme activity.

Biological Activity Overview

This compound has been studied for its diverse biological activities:

  • Antimicrobial Activity : Exhibits potential against various pathogens.
  • Anticancer Properties : Investigated for its effects on cancer cell lines.
  • Mechanism of Action : Involves inhibition of specific enzymes or receptors, leading to therapeutic effects.

Antimicrobial Activity

Research indicates that this compound shows promising antimicrobial properties. It has been tested against several bacterial strains, with results summarized in Table 1.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)3.91 μg/mL
Escherichia coli2 mg/mL
Pseudomonas aeruginosa4 mg/mL
Bacillus subtilis1.95 μg/mL
Mycobacterium tuberculosis (Mtb)<50 μM

These findings demonstrate that the compound exhibits lower MIC values compared to standard antibiotics like nitrofurantoin and cefuroxime, indicating its potential as an effective antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro studies have shown that it induces cytotoxic effects in various cancer cell lines. The compound's IC₅₀ values against specific cancer types are presented in Table 2.

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC₅₀ (μM)
HCT116 (Colon Cancer)0.29
MCF-7 (Breast Cancer)<50
MDA-MB-231<50

The compound demonstrated significant antiproliferative activity, outperforming common chemotherapeutics like 5-fluorouracil .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Interaction : Binding to specific receptors can alter cellular signaling pathways, leading to apoptosis in cancer cells.

Understanding these mechanisms is critical for developing targeted therapies using this compound .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in combating drug-resistant strains of bacteria and cancer cells. For instance, one study reported that derivatives of this compound exhibited enhanced activity against isoniazid-resistant Mycobacterium tuberculosis strains, suggesting a novel mechanism that circumvents traditional resistance pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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